molecular formula C16H13NO3S B2611480 (2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide CAS No. 2097940-25-3

(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2611480
CAS No.: 2097940-25-3
M. Wt: 299.34
InChI Key: RFLKCNFLDFHPDT-ZZXKWVIFSA-N
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Description

(2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide is an organic compound that features a complex structure with bifuran and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide typically involves the following steps:

    Formation of the Bifuran Moiety: The bifuran unit can be synthesized through a palladium-catalyzed coupling reaction of 2-bromofuran with furan-2-boronic acid.

    Synthesis of the Thiophene Derivative: The thiophene unit can be prepared by the bromination of thiophene followed by a Suzuki coupling reaction with a suitable boronic acid.

    Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between the bifuran derivative and the thiophene derivative in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide chain, converting it to a single bond and forming the corresponding amide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like bromine (Br₂) or iodine (I₂) in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated amides.

    Substitution: Halogenated derivatives of the furan and thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between bifuran and thiophene-containing molecules and biological targets. It may also serve as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide has potential applications as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties make it suitable for use in electronic devices.

Mechanism of Action

The mechanism of action of (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bifuran and thiophene moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(furan-3-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.

    (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(pyridin-3-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of both bifuran and thiophene moieties in (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide imparts unique electronic and steric properties that differentiate it from similar compounds. These properties can influence its reactivity, binding affinity, and overall performance in various applications.

Properties

IUPAC Name

(E)-N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-16(6-3-12-7-9-21-11-12)17-10-13-4-5-15(20-13)14-2-1-8-19-14/h1-9,11H,10H2,(H,17,18)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLKCNFLDFHPDT-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C=CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)/C=C/C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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